Manganese chloride

Description

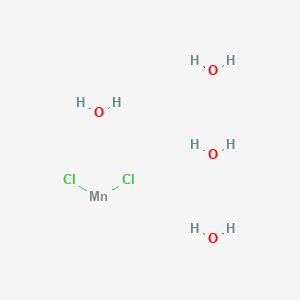

Structure

2D Structure

Propriétés

IUPAC Name |

manganese(2+);dichloride;tetrahydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Mn.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNFDGXZLMLFIJV-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.[Cl-].[Cl-].[Mn+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H8MnO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Manganese Oxide Nanoparticles from Manganese Chloride Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of manganese oxide (MnOₓ) nanoparticles, with a specific focus on methods utilizing manganese (II) chloride (MnCl₂) as a primary precursor. Due to its cost-effectiveness and high reactivity, MnCl₂ serves as a versatile starting material for producing various manganese oxide phases (e.g., MnO, MnO₂, Mn₃O₄), which are of significant interest for biomedical applications, including magnetic resonance imaging (MRI) and drug delivery systems.[1][2][3][4] This document details common synthesis protocols, standard characterization techniques, and the application of these nanomaterials in drug development.

Synthesis Methodologies

The synthesis of manganese oxide nanoparticles from manganese chloride can be achieved through several reliable methods. The choice of method influences the nanoparticles' size, morphology, crystallinity, and surface chemistry, which in turn dictates their suitability for specific applications. The most prevalent methods are co-precipitation, thermal decomposition, and hydrothermal synthesis.[5]

Co-precipitation Method

Co-precipitation is a straightforward and scalable method that involves the precipitation of manganese ions from a solution by adding a precipitating agent, typically a base like sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH). The resulting manganese hydroxide precipitate is then converted to manganese oxide through thermal treatment (calcination).

Experimental Protocol: Co-precipitation

-

Preparation of Solutions:

-

Prepare a 0.1 M solution of manganese (II) chloride (MnCl₂) by dissolving the appropriate amount in deionized water.

-

Prepare a 0.2 M solution of sodium hydroxide (NaOH) as the precipitating agent.

-

-

Precipitation:

-

Place the MnCl₂ solution in a beaker on a magnetic stirrer with a heating plate, maintaining a constant temperature of 60°C.

-

Add the NaOH solution dropwise to the MnCl₂ solution under vigorous stirring until the pH of the solution reaches between 10 and 12. A brown precipitate of manganese hydroxide will form.

-

Continue stirring the mixture for 1-2 hours at a constant temperature to ensure a complete reaction.

-

-

Washing and Drying:

-

Allow the precipitate to settle and then separate it from the solution via centrifugation.

-

Wash the collected precipitate multiple times with deionized water and then with ethanol to remove residual ions and impurities.

-

Dry the washed precipitate in an oven at 100°C overnight.

-

-

Calcination:

-

Transfer the dried powder to a crucible and place it in a muffle furnace.

-

Heat the powder at 500°C for 2 to 4 hours to induce the thermal decomposition of manganese hydroxide into manganese oxide (e.g., MnO₂, Mn₂O₃) nanoparticles.

-

Allow the furnace to cool to room temperature before collecting the final powder.

-

Caption: Experimental workflow for MnOₓ nanoparticle synthesis via co-precipitation.

Thermal Decomposition Method

The thermal decomposition method is highly regarded for its ability to produce monodisperse nanoparticles with excellent control over size and morphology. The process typically involves two stages: first, the synthesis of a manganese-oleate precursor from manganese (II) chloride, and second, the high-temperature decomposition of this precursor in a high-boiling point organic solvent.

Experimental Protocol: Thermal Decomposition

Stage 1: Synthesis of Manganese Oleate Precursor

-

In a three-neck round-bottom flask, dissolve manganese (II) chloride in a mixture of ethanol and deionized water.

-

In a separate beaker, dissolve oleic acid in hexane.

-

Add the oleic acid solution to the MnCl₂ solution in the flask.

-

Heat the mixture to 60-70°C and stir vigorously for 4 hours.

-

After the reaction, transfer the mixture to a separatory funnel. The upper organic layer containing manganese oleate will separate from the lower aqueous layer.

-

Wash the organic layer several times with deionized water.

-

Collect the organic layer and remove the hexane using a rotary evaporator to obtain the waxy manganese oleate precursor.

Stage 2: Thermal Decomposition to MnO Nanoparticles

-

Add the manganese oleate precursor, 1-octadecene (solvent), and additional oleic acid (stabilizer) to a clean three-neck flask equipped with a condenser.

-

Flush the system with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes to remove oxygen, and maintain a gentle flow throughout the reaction.

-

Heat the mixture rapidly to 320°C and maintain this temperature for 30 minutes. The solution will turn black, indicating nanoparticle formation.

-

After 30 minutes, cool the reaction mixture to room temperature.

-

Add an excess of ethanol to precipitate the MnO nanoparticles.

-

Collect the nanoparticles by centrifugation, discard the supernatant, and re-disperse them in a non-polar solvent like hexane for storage.

Caption: Workflow for thermal decomposition synthesis of MnO nanoparticles.

Hydrothermal Method

Hydrothermal synthesis involves chemical reactions in aqueous solutions sealed within an autoclave at elevated temperatures and pressures. This method is effective for producing highly crystalline nanoparticles with diverse morphologies, such as nanorods, nanotubes, and nanowires, by tuning reaction parameters like temperature, time, and precursor ratios.

Experimental Protocol: Hydrothermal Synthesis

-

Precursor Solution: In a typical synthesis, dissolve a manganese precursor (e.g., KMnO₄ and MnSO₄, or MnCl₂) in deionized water.

-

Reaction Mixture: Transfer the solution into a Teflon-lined stainless steel autoclave. Other reagents, such as acids (HCl) or surfactants, can be added to control the morphology.

-

Sealing and Heating: Seal the autoclave and ensure it is not filled more than 80% of its volume.

-

Place the autoclave in an oven and heat it to a specific temperature (e.g., 140-180°C) for a set duration (e.g., 12-24 hours).

-

Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the product by filtration or centrifugation.

-

Wash the resulting nanoparticles thoroughly with deionized water and ethanol to remove any unreacted precursors or byproducts.

-

Dry the final product in an oven at a moderate temperature (e.g., 60-80°C).

Caption: General workflow for the hydrothermal synthesis of MnOₓ nanostructures.

Characterization of Manganese Oxide Nanoparticles

Proper characterization is crucial to confirm the synthesis of the desired nanoparticles and to understand their physical and chemical properties.

Characterization Workflow

A typical characterization workflow involves multiple analytical techniques to obtain a complete picture of the nanoparticle's structure, morphology, and composition.

Caption: Standard workflow for nanoparticle characterization.

-

X-ray Diffraction (XRD): This technique is fundamental for determining the crystal structure and phase purity of the synthesized nanoparticles. The positions and intensities of the diffraction peaks are compared to standard patterns (e.g., JCPDS cards) to identify the specific manganese oxide phase (e.g., MnO, MnO₂, Mn₂O₃). The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.

-

Scanning Electron Microscopy (SEM): SEM provides information about the surface morphology, size, and aggregation state of the nanoparticles. It is particularly useful for visualizing the overall shape and texture of nanoparticle agglomerates.

-

Transmission Electron Microscopy (TEM): TEM offers higher resolution imaging than SEM, allowing for the direct visualization of individual nanoparticles. It provides accurate information on particle size, size distribution, and shape. High-resolution TEM (HRTEM) can even resolve the lattice fringes of the crystalline material.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the chemical bonds present in the sample. For manganese oxide nanoparticles, characteristic absorption bands in the low-wavenumber region (typically 400-700 cm⁻¹) correspond to the Mn-O stretching vibrations, confirming the formation of the oxide. It can also detect the presence of surface functional groups, adsorbed water, or residual organic molecules from the synthesis.

-

UV-Visible Spectroscopy (UV-Vis): This technique measures the optical properties of the nanoparticles. The UV-Vis absorption spectrum can confirm nanoparticle formation, as metal oxide nanoparticles often exhibit a characteristic absorption peak. The data can also be used to calculate the optical band gap of the material.

Data Summary Tables

Quantitative data from synthesis and characterization are summarized below for easy comparison.

Table 1: Influence of Synthesis Parameters on Nanoparticle Properties

| Synthesis Method | Precursor | Key Parameters | Resulting Phase | Typical Size | Morphology |

| Co-precipitation | MnCl₂, MnSO₄ | pH (10-13), Calcination Temp (500°C) | MnO₂, Mn₂O₃, Mn₃O₄ | 10-50 nm | Spherical, Nanocubes |

| Thermal Decomposition | Mn-oleate (from MnCl₂) | Reaction Temp (320°C), Time (30 min) | MnO | 5-20 nm | Monodisperse, Spherical |

| Hydrothermal | KMnO₄, MnSO₄, MnCl₂ | Reaction Temp (140-180°C), Time (12-24h) | α-MnO₂, β-MnO₂ | 20-50 nm (diameter) | Nanorods, Nanowires |

Table 2: Typical Characterization Data for Manganese Oxide Nanoparticles

| Characterization Technique | Feature | Typical Values / Observations | Reference |

| XRD | 2θ Peaks for α-MnO₂ | 12.7°, 25.1°, 36.2° | |

| 2θ Peaks for Mn₂O₃ | 32.9°, 38.2°, 55.2° | ||

| FTIR | Mn-O Stretching Vibration | 450 - 650 cm⁻¹ | |

| O-H Stretching (adsorbed H₂O) | ~3400 cm⁻¹ (broad peak) | ||

| UV-Vis | Absorption Maximum (λₘₐₓ) | 320 - 360 nm | |

| Optical Band Gap (E₉) | 3.4 - 5.9 eV |

Applications in Drug Development and Bioimaging

Manganese oxide nanoparticles are promising candidates for various biomedical applications due to their unique magnetic and chemical properties.

-

MRI Contrast Agents: In the acidic microenvironment of tumors or within cellular endosomes, manganese oxide nanoparticles can degrade and release Mn²⁺ ions. These ions are paramagnetic and act as effective T1 contrast agents, significantly enhancing the signal in T1-weighted MR images, a phenomenon known as "smart" or TME-responsive imaging.

-

Drug Delivery Systems: The high surface area of MnOₓ nanoparticles allows for the functionalization and loading of various therapeutic agents. The pH-sensitive degradation of the nanoparticles within the tumor microenvironment (TME) can be exploited for targeted drug release, which can reduce systemic toxicity and improve therapeutic efficacy.

-

Theranostics: By combining diagnostic (MRI) and therapeutic (drug delivery) capabilities into a single platform, MnOₓ nanoparticles serve as powerful theranostic agents. For instance, MnO₂ nanoparticles can react with H₂O₂, which is overexpressed in the TME, to produce oxygen. This alleviates tumor hypoxia and can significantly enhance the effectiveness of oxygen-dependent treatments like photodynamic therapy (PDT) and radiotherapy.

Caption: Mechanism of MnO₂ nanoparticles in the tumor microenvironment (TME).

References

The Indispensable Role of Manganese: A Technical Guide on its Biological Functions as an Essential Trace Element

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese (Mn) is an essential trace element crucial for a multitude of physiological processes.[1] It functions as a cofactor for a wide array of enzymes, playing a pivotal role in metabolism, antioxidant defense, bone formation, and neurological function.[2][3] While essential for life, the homeostatic balance of manganese is critical, as both deficiency and excess can lead to significant health issues.[4] This technical guide provides an in-depth exploration of the biological roles of manganese, with a focus on its enzymatic functions, relevant signaling pathways, and the experimental methodologies used to study this vital micronutrient.

Data Presentation: Quantitative Overview of Manganese

Quantitative data regarding manganese distribution and dietary recommendations are summarized below for easy reference and comparison.

Table 1: Manganese Concentration in Human Tissues and Fluids

| Tissue/Fluid | Concentration | Reference |

| Whole Blood | 4 - 15 µg/L | |

| Serum | 0.4 - 0.85 µg/L | |

| Plasma | Mean of 1.28 µg/L | |

| Liver | 1.2 - 1.3 mg/kg | |

| Pancreas | 1.04 mg/kg | |

| Bone | 1 mg/kg (25-40% of total body Mn) | |

| Kidney | 0.98 mg/kg | |

| Brain | 0.15 - 0.46 mg/kg | |

| Urine | 1 - 8 µg/L |

Table 2: Dietary Reference Intakes for Manganese

| Age Group | Gender | Adequate Intake (AI) (mg/day) | Tolerable Upper Intake Level (UL) (mg/day) |

| Infants (0-6 months) | Male/Female | 0.003 | Not Established |

| Infants (7-12 months) | Male/Female | 0.6 | Not Established |

| Children (1-3 years) | Male/Female | 1.2 | 2 |

| Children (4-8 years) | Male/Female | 1.5 | 3 |

| Children (9-13 years) | Male | 1.9 | 6 |

| Female | 1.6 | 6 | |

| Adolescents (14-18 years) | Male | 2.2 | 9 |

| Female | 1.6 | 9 | |

| Adults (19+ years) | Male | 2.3 | 11 |

| Female | 1.8 | 11 | |

| Pregnancy | 2.0 | 9-11 | |

| Lactation | 2.6 | 9-11 |

Data sourced from the National Institutes of Health and the National Academy of Medicine.

Core Biological Roles and Enzymatic Functions

Manganese is a critical component or activator for numerous enzymes, placing it at the heart of various metabolic and cellular processes.

Antioxidant Defense: Manganese Superoxide Dismutase (MnSOD)

The primary antioxidant enzyme within the mitochondria is Manganese Superoxide Dismutase (MnSOD). This enzyme is vital for cellular protection against oxidative stress. It catalyzes the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide, which can then be further detoxified by other enzymes. Given that mitochondria are the primary sites of cellular respiration and reactive oxygen species (ROS) production, MnSOD plays a crucial role in maintaining mitochondrial integrity and overall cellular health.

Metabolism

Manganese is indispensable for the metabolism of amino acids, cholesterol, glucose, and carbohydrates through its role in various enzymes.

-

Gluconeogenesis: Pyruvate carboxylase, a manganese-containing enzyme, and phosphoenolpyruvate carboxykinase (PEPCK), a manganese-activated enzyme, are critical for the synthesis of glucose from non-carbohydrate precursors.

-

Urea Cycle: Arginase, another manganese-dependent enzyme, is essential in the liver for the urea cycle, a process that detoxifies ammonia produced during the breakdown of amino acids.

Bone and Connective Tissue Formation

Manganese is required for the synthesis of proteoglycans, which are essential components of cartilage and bone. It activates glycosyltransferases, enzymes necessary for the formation of these complex molecules. Manganese deficiency can lead to impaired bone development and skeletal abnormalities.

Neurological Function

In the brain, the manganese-activated enzyme glutamine synthetase is responsible for converting the excitatory neurotransmitter glutamate into glutamine. This process is critical for preventing excitotoxicity and for the synthesis of the inhibitory neurotransmitter GABA.

Signaling Pathways Involving Manganese

Manganese can modulate several key signaling pathways, influencing cell growth, proliferation, and survival.

Manganese can directly activate insulin and insulin-like growth factor (IGF) receptors, initiating downstream signaling cascades. One of the major pathways affected is the PI3K/Akt/mTOR pathway, which is central to regulating cell growth, proliferation, and survival. Manganese exposure has been shown to increase the phosphorylation of Akt and downstream targets of mTOR. Additionally, manganese can activate the Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38. These pathways are involved in a wide range of cellular responses, including inflammation, apoptosis, and gene transcription.

Experimental Protocols

The study of manganese in biological systems employs a variety of sophisticated analytical techniques. Below are detailed methodologies for key experiments.

Quantification of Manganese in Biological Samples

A common workflow for determining manganese concentrations in tissues or fluids involves sample preparation followed by analysis using atomic absorption spectrometry or neutron activation analysis.

a) Atomic Absorption Spectrometry (AAS)

This is one of the most widely used techniques for quantifying manganese in biological and environmental samples.

-

Principle: The sample is atomized in a flame or graphite furnace. A light beam of a specific wavelength (279.5 nm for manganese) is passed through the atomic vapor. The amount of light absorbed is proportional to the concentration of manganese in the sample.

-

Sample Preparation: Biological samples such as blood, urine, or tissue homogenates are typically digested using a mixture of strong acids (e.g., nitric and sulfuric acid) to remove the organic matrix.

-

Instrumentation and Analysis:

-

An atomic absorption spectrometer equipped with a manganese hollow-cathode lamp is used.

-

The instrument is calibrated using a series of standard solutions of known manganese concentrations.

-

The digested sample is then introduced into the instrument, and its absorbance is measured.

-

The manganese concentration in the sample is determined by comparing its absorbance to the calibration curve.

-

-

Advantages: Robust, relatively low cost, and good precision. Graphite furnace AAS (GFAAS) offers high sensitivity for samples with low manganese levels.

b) Neutron Activation Analysis (NAA)

NAA is a highly sensitive and accurate method for determining elemental concentrations.

-

Principle: The sample is irradiated with neutrons, causing the stable manganese isotope (55Mn) to capture a neutron and become the radioactive isotope 56Mn. 56Mn then decays, emitting characteristic gamma rays (at 847 keV) with a half-life of 2.58 hours. The intensity of these gamma rays is proportional to the amount of manganese in the sample.

-

Sample Preparation: A key advantage of NAA is that it requires minimal sample preparation, reducing the risk of contamination. Tissues can be processed to reduce interference from other elements like sodium and chlorine.

-

Irradiation and Counting:

-

The sample, along with a manganese standard, is placed in a nuclear reactor for irradiation.

-

After a cooling period to allow for the decay of short-lived interfering isotopes, the gamma-ray emissions from the sample and the standard are measured using a high-resolution germanium detector.

-

-

Advantages: High sensitivity and precision, and it is a non-destructive technique.

Assay of Manganese Superoxide Dismutase (MnSOD) Activity

This assay is used to measure the enzymatic activity of MnSOD in cell lysates or tissue homogenates.

-

Principle: The assay is based on the ability of SOD to inhibit the reduction of a chromogenic reagent (e.g., nitroblue tetrazolium (NBT) or a tetrazolium salt) by superoxide radicals. The superoxide radicals are generated by a system such as xanthine/xanthine oxidase or riboflavin/light. The higher the SOD activity in the sample, the lower the reduction of the chromogenic reagent.

-

Procedure:

-

Sample Preparation: Cells or tissues are homogenized in a lysis buffer to release the cellular proteins. The protein concentration of the lysate is determined. To specifically measure MnSOD activity, inhibitors of other SOD isoforms (e.g., potassium cyanide to inhibit Cu/Zn-SOD) are added.

-

Assay Reaction: The cell lysate is mixed with the reaction cocktail containing the superoxide-generating system and the chromogenic reagent.

-

Detection: The change in absorbance of the chromogenic reagent is measured over time using a spectrophotometer.

-

Calculation: The SOD activity is calculated based on the degree of inhibition of the reduction of the chromogenic reagent and is typically expressed as units of activity per milligram of protein.

-

Methods for Studying Manganese Transporters

Understanding how manganese is transported into and out of cells is crucial for comprehending its homeostasis.

-

Radioisotope Uptake Assays: This is a direct method to measure the transport of manganese into cells.

-

Principle: Cells are incubated with a radioactive isotope of manganese, such as 54Mn. The amount of radioactivity that accumulates inside the cells over time is a measure of the transport rate.

-

Procedure:

-

Cells expressing a specific transporter of interest (or control cells) are cultured.

-

The cells are incubated with a solution containing 54Mn for various time points.

-

The incubation is stopped, and the cells are washed to remove extracellular radioactivity.

-

The cells are lysed, and the intracellular radioactivity is measured using a gamma counter.

-

-

-

Yeast Complementation Assays: This genetic approach is used to identify and characterize proteins that transport manganese.

-

Principle: Yeast strains that are deficient in a specific metal transporter (e.g., smf1 mutant for manganese) are unable to grow on media with low levels of that metal. If a gene from another organism that encodes a manganese transporter is introduced into these yeast cells, it can "rescue" their growth.

-

Procedure:

-

A yeast mutant strain defective in manganese uptake is transformed with a library of genes from the organism of interest.

-

The transformed yeast cells are plated on a medium with low manganese concentration.

-

Colonies that are able to grow are selected, and the introduced gene is identified and further characterized.

-

-

Conclusion

Manganese is an essential trace element with a multifaceted biological role, acting as a critical cofactor for numerous enzymes involved in fundamental cellular processes. Its homeostasis is tightly regulated, and disruptions in manganese levels can have significant pathological consequences. The continued application of advanced analytical techniques and molecular biology approaches will further elucidate the intricate mechanisms by which manganese exerts its vital functions and will be instrumental in the development of therapeutic strategies for manganese-related disorders.

References

- 1. Manganese - Health Professional Fact Sheet [ods.od.nih.gov]

- 2. Manganese | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 3. Manganese - Dietary Reference Intakes for Vitamin A, Vitamin K, Arsenic, Boron, Chromium, Copper, Iodine, Iron, Manganese, Molybdenum, Nickel, Silicon, Vanadium, and Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. In Vitro Manganese Exposure Disrupts MAPK Signaling Pathways in Striatal and Hippocampal Slices from Immature Rats - PMC [pmc.ncbi.nlm.nih.gov]

Electrochemical Properties of Manganese Chloride Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core electrochemical properties of manganese chloride (MnCl₂) solutions. It is designed to be a valuable resource for professionals in research, science, and drug development who work with or are exploring the applications of this compound. The guide details key electrochemical parameters, outlines experimental protocols for their measurement, and illustrates fundamental concepts and workflows.

Core Electrochemical Parameters

The electrochemical behavior of this compound solutions is characterized by several key parameters. Understanding these is crucial for applications ranging from electrodeposition and battery technology to its use as a contrast agent in medical imaging.

When dissolved in water, this compound dissociates into manganese ions (Mn²⁺) and chloride ions (Cl⁻). The Mn²⁺ ion is the primary electroactive species, readily participating in redox reactions.[1] Aqueous solutions of MnCl₂ are typically mildly acidic, with a pH of around 4, due to the formation of the metal aquo complex [Mn(H₂O)₆]²⁺.[2]

Data Summary

The following tables summarize key quantitative data for the electrochemical properties of this compound solutions.

Table 1: Molar Conductivity of Aqueous Solutions at 25°C

| Compound | Concentration (mol/L) | Molar Conductivity (Λm) (10⁻⁴ m² S mol⁻¹) |

| 1/2 BaCl₂ | 0.0005 | 135.89 |

| 0.001 | 134.27 | |

| 0.005 | 127.96 | |

| 0.01 | 123.88 | |

| 0.02 | 119.03 | |

| 0.05 | 111.42 | |

| 0.1 | 105.14 | |

| 1/2 CaCl₂ | 0.0005 | 131.86 |

| 0.001 | 130.30 | |

| 0.005 | 124.19 | |

| 0.01 | 120.30 | |

| 0.02 | 115.59 | |

| 0.05 | 108.42 | |

| 0.1 | 102.41 |

Table 2: Diffusion Coefficients of Mn²⁺ in Aqueous Solutions

| Temperature (°C) | Limiting Molar Ionic Conductivity of Mn²⁺ (λ°(Mn²⁺)) (S cm² mol⁻¹) | Diffusion Coefficient of Mn²⁺ (D°(Mn²⁺)) (cm² s⁻¹) |

| 5 | 28.5 | 0.76 x 10⁻⁵ |

| 15 | 40.8 | 1.09 x 10⁻⁵ |

| 25 | 53.5 | 1.43 x 10⁻⁵ |

| 35 | 67.0 | 1.79 x 10⁻⁵ |

| 45 | 81.0 | 2.17 x 10⁻⁵ |

Table 3: Standard Electrode Potentials at 25°C

| Half-Reaction | Standard Potential (E°) (V) |

| Mn²⁺(aq) + 2e⁻ → Mn(s) | -1.18 |

| Mn³⁺(aq) + e⁻ → Mn²⁺(aq) | +1.51 |

| MnO₂(s) + 4H⁺(aq) + 2e⁻ → Mn²⁺(aq) + 2H₂O(l) | +1.23 |

| MnO₄⁻(aq) + 8H⁺(aq) + 5e⁻ → Mn²⁺(aq) + 4H₂O(l) | +1.52 |

Experimental Protocols

Accurate characterization of the electrochemical properties of this compound solutions relies on standardized experimental techniques. This section provides detailed methodologies for two key experiments: Cyclic Voltammetry and Electrochemical Impedance Spectroscopy.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a potentiodynamic electrochemical measurement technique used to investigate the redox behavior of a species in solution.

Objective: To determine the redox potentials and study the electrochemical reversibility of the Mn²⁺/Mn redox couple in an aqueous MnCl₂ solution.

Materials and Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell

-

Working Electrode (e.g., Glassy Carbon Electrode, Platinum Electrode)

-

Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

-

Counter Electrode (e.g., Platinum wire or graphite rod)

-

Manganese (II) chloride (MnCl₂)

-

Supporting electrolyte (e.g., Potassium chloride - KCl, 0.1 M)

-

Deionized water

-

Inert gas (e.g., Nitrogen or Argon) for deaeration

Procedure:

-

Solution Preparation: Prepare a solution of MnCl₂ at a desired concentration (e.g., 3 mM) in an aqueous solution of the supporting electrolyte (e.g., 0.1 M KCl).[4] The supporting electrolyte is necessary to increase the conductivity of the solution and minimize the iR drop.

-

Electrode Preparation: Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) to obtain a mirror-like finish. Rinse thoroughly with deionized water and sonicate in deionized water to remove any polishing residues.

-

Electrochemical Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, the reference electrode, and the counter electrode. Ensure the tip of the reference electrode is placed close to the working electrode surface.

-

Deaeration: Purge the solution with an inert gas (N₂ or Ar) for at least 15-20 minutes before the experiment to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a gentle stream of the inert gas over the solution during the experiment.

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the experimental parameters in the software. Key parameters include:

-

Initial Potential: A potential where no faradaic reaction occurs.

-

Vertex Potentials (Switching Potentials): Define the potential window to be scanned. For the reduction of Mn²⁺, a suitable range could be from a positive potential (e.g., +0.5 V) to a sufficiently negative potential to observe the reduction peak (e.g., -1.5 V vs. Ag/AgCl).

-

Scan Rate (ν): The rate at which the potential is swept (e.g., 100 mV/s).[4] Multiple scan rates should be used to investigate the kinetics of the reaction.

-

-

Run the cyclic voltammetry experiment for several cycles until a stable voltammogram is obtained.

-

-

Data Analysis:

-

Identify the cathodic and anodic peak potentials (Epc and Epa) and peak currents (ipc and ipa).

-

Calculate the formal reduction potential (E°') as the average of the peak potentials: E°' = (Epa + Epc) / 2.

-

Determine the peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is approximately 59/n mV at 25°C, where n is the number of electrons transferred.

-

Analyze the relationship between the peak current and the square root of the scan rate. For a diffusion-controlled process, a linear relationship is expected.

-

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique for studying the interfacial properties and kinetics of electrochemical systems.

Objective: To characterize the charge transfer resistance and double-layer capacitance at the electrode-electrolyte interface in a MnCl₂ solution.

Materials and Equipment:

-

Potentiostat/Galvanostat with a Frequency Response Analyzer (FRA) module

-

Three-electrode electrochemical cell (same as for CV)

-

MnCl₂ solution with a supporting electrolyte (as prepared for CV)

Procedure:

-

Cell Setup and Deaeration: Prepare the electrochemical cell and the solution as described for the cyclic voltammetry experiment.

-

Determination of DC Potential: Before running the EIS experiment, determine a suitable DC potential at which to hold the electrode. This is often the open-circuit potential (OCP) or a potential within the region of interest determined from a cyclic voltammogram.

-

EIS Measurement:

-

Connect the cell to the potentiostat.

-

Set the EIS parameters in the software:

-

DC Potential: The potential determined in the previous step.

-

AC Amplitude (Perturbation Voltage): A small sinusoidal voltage perturbation (e.g., 5-10 mV) to ensure a linear response.

-

Frequency Range: A wide range of frequencies, typically from high frequencies (e.g., 100 kHz) to low frequencies (e.g., 0.1 Hz or lower), to probe different electrochemical processes.

-

-

Run the EIS experiment. The software will record the real (Z') and imaginary (Z'') components of the impedance at each frequency.

-

-

Data Analysis:

-

Nyquist Plot: Plot the negative of the imaginary impedance (-Z'') versus the real impedance (Z'). A typical Nyquist plot for a simple electrochemical system shows a semicircle.

-

Equivalent Circuit Modeling: To extract quantitative information, the experimental data is fitted to an equivalent electrical circuit model. A common model for a simple charge-transfer reaction at an electrode is the Randles circuit.

-

The components of the Randles circuit represent:

-

Rs (Solution Resistance): The resistance of the electrolyte solution between the working and reference electrodes.

-

Rct (Charge Transfer Resistance): The resistance to the electrochemical reaction at the electrode surface. It is inversely proportional to the reaction rate.

-

Cdl (Double Layer Capacitance): The capacitance of the electrical double layer that forms at the electrode-electrolyte interface. In real systems, a Constant Phase Element (CPE) is often used instead of a pure capacitor to account for non-ideal behavior.

-

-

Visualizations of Workflows and Relationships

Diagrams created using Graphviz (DOT language) to illustrate key experimental workflows and logical relationships.

Caption: Workflow for a Cyclic Voltammetry Experiment.

Caption: Workflow for an Electrochemical Impedance Spectroscopy Experiment.

References

Manganese Chloride as a Calcium Analog: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms by which manganese chloride (MnCl₂) functions as a calcium (Ca²⁺) analog in biological systems. Divalent manganese (Mn²⁺) shares key physicochemical properties with Ca²⁺, allowing it to interact with and permeate cellular structures designed for calcium transport and signaling. This mimicry is a double-edged sword: it provides a powerful tool for experimental research, such as in Manganese-Enhanced MRI (MEMRI), while also forming the basis of manganese neurotoxicity. This document details the pathways of cellular entry, intracellular interactions, effects on signaling cascades, and the experimental protocols used to investigate these phenomena.

Core Mechanism: Competition at Calcium Influx Pathways

The primary mechanism of action for Mn²⁺ as a Ca²⁺ analog is its ability to compete with and utilize the transport machinery responsible for Ca²⁺ influx. Due to its similar ionic radius and charge, Mn²⁺ can enter cells through various calcium channels.

-

Voltage-Gated Calcium Channels (VDCCs): In excitable cells like neurons and cardiomyocytes, Mn²⁺ directly competes with Ca²⁺ for entry through VDCCs.[1][2][3] Studies have shown that Mn²⁺ not only permeates these channels but can, in some cases, act as a preferred substrate for slow L-type calcium channels, effectively blocking normal calcium currents and leading to altered cellular function.[1][2]

-

Store-Operated Calcium Entry (SOCE): Mn²⁺ readily enters cells through store-operated channels, which are activated upon the depletion of intracellular calcium stores in the endoplasmic reticulum. This property is widely exploited experimentally to measure the activity of SOCE pathways.

-

Receptor-Operated Channels: Mn²⁺ can also enter through receptor-operated channels. For example, it utilizes the TRPC3 channel in astrocytes, where it competes with Ca²⁺ and can inhibit ATP-induced calcium signaling.

-

Other Divalent Cation Transporters: While Ca²⁺ channels are a major route, other transporters like the Divalent Metal Transporter 1 (DMT1) and ZIP family transporters (ZIP8, ZIP14) are also capable of transporting Mn²⁺ into cells.

Intracellular Fate: Binding and Disruption of Signaling

Once inside the cell, Mn²⁺ continues to mimic Ca²⁺ by interacting with intracellular calcium-binding proteins and organelles, often leading to the disruption of normal signaling cascades.

-

Interaction with Calmodulin (CaM): Mn²⁺ can substitute for Ca²⁺ in binding to the EF-hand domains of calmodulin. However, a critical distinction exists: Mn²⁺ binding does not typically induce the large-scale conformational change ("domain opening") that is essential for CaM to activate its downstream targets. This makes Mn²⁺ an effective competitive inhibitor of Ca²⁺/CaM-dependent pathways.

-

Disruption of Ca²⁺ Homeostasis: The accumulation of Mn²⁺ perturbs intracellular Ca²⁺ homeostasis. It has been shown to decrease the available pool of releasable Ca²⁺ from the endoplasmic reticulum while simultaneously increasing Ca²⁺ loads within the mitochondria.

-

Alteration of Signaling Pathways: By interfering with Ca²⁺ signaling, Mn²⁺ can dysregulate numerous downstream pathways. Notably, it affects the Extracellular signal-Regulated Kinase (ERK) pathway, which is crucial for processes like morphogenesis and cell survival. Studies show that Mn²⁺ exposure leads to persistent ERK activation, contrary to the normal physiological oscillations, which can impair processes like skeletogenesis.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the effects of this compound on calcium-dependent cellular processes.

Table 1: Effect of MnCl₂ on Cardiac Myocyte L-type Ca²⁺ Currents and Transients

| Parameter | MnCl₂ Concentration | Effect | Reference |

|---|---|---|---|

| L-type Ca²⁺ Current Amplitude | 50 µM | Significant decrease | |

| 100 µM | Significant decrease | ||

| Ca²⁺ Transient Amplitude | 25 µM | 7.0 ± 0.6% reduction | |

| 50 µM | 12.2 ± 0.9% reduction (Significant) |

| | 100 µM | 17.1 ± 1.0% reduction (Significant) | |

Table 2: Comparative Cytotoxicity (IC₅₀) of MnCl₂ After 24-Hour Exposure

| Cell Line | Cell Type | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| SH-SY5Y | Human Neuroblastoma | ~400 µM | |

| GL15 | Human Glioblastoma | ~650 µM | |

| HepG2 | Human Hepatoma | ~700 µM | |

| MDCK | Canine Kidney Epithelial | ~1100 µM |

Note: IC₅₀ values are estimated from published graphs and indicate a higher sensitivity of neuronal cells to manganese toxicity.

Key Experimental Protocol: Mn²⁺ Quenching Assay for SOCE

This assay is a cornerstone technique for studying SOCE, leveraging Mn²⁺'s properties as a Ca²⁺ analog and a fluorescence quencher.

Principle: The assay is based on the influx of extracellular Mn²⁺ through active SOCE channels. Once inside the cell, Mn²⁺ binds to the fluorescent Ca²⁺ indicator Fura-2. Mn²⁺ has a much higher affinity for Fura-2 than Ca²⁺ and, upon binding, quenches its fluorescence signal. This quenching is measured at Fura-2's isosbestic point (~360 nm excitation), a wavelength where its fluorescence is independent of Ca²⁺ concentration. Therefore, the rate of fluorescence decay is directly proportional to the rate of Mn²⁺ influx, providing a quantitative measure of SOCE activity.

Detailed Methodology:

-

Cell Preparation: Culture cells on coverslips or in microplates. Load the cells with 1-2 µM Fura-2-AM for 20-30 minutes at 37°C in a standard buffered salt solution (BSS).

-

Washing: Wash cells twice with BSS to remove extracellular Fura-2-AM.

-

Store Depletion: To activate SOCE, first perfuse the cells with a Ca²⁺-free BSS containing a chelator like 0.5 mM EGTA. Then, add an inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump, such as 10 µM Thapsigargin (TG), to this Ca²⁺-free solution to passively deplete the ER Ca²⁺ stores.

-

Mn²⁺ Quenching Measurement: After store depletion, switch to a BSS solution containing a defined concentration of MnCl₂ (typically 0.5 mM).

-

Data Acquisition: Immediately begin recording the Fura-2 fluorescence intensity with an excitation wavelength of 360 nm and an emission wavelength of ~510 nm using a fluorescence microscope or plate reader.

-

Analysis: The rate of fluorescence decay (quenching) is calculated by fitting the initial slope of the fluorescence curve after Mn²⁺ addition. This rate serves as a direct index of SOCE activity.

-

Normalization: At the end of the experiment, cells can be lysed with 0.1% Triton X-100 to obtain the minimum fluorescence value (complete quenching), which is set as 0% for normalization.

References

An In-depth Technical Guide to the Magnetic Resonance Properties of Manganese Ions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental magnetic resonance properties of manganese ions, with a particular focus on the divalent state (Mn²⁺). Manganese is a potent paramagnetic center due to its high electronic spin (S = 5/2) and relatively long electronic relaxation time, making it a subject of intense interest in magnetic resonance imaging (MRI) as a contrast agent and in electron paramagnetic resonance (EPR) spectroscopy for structural and dynamic studies.[1] This document details the theoretical underpinnings, experimental methodologies for characterization, and quantitative data for various manganese species, serving as a critical resource for professionals in research and drug development.

Fundamental Magnetic Resonance Properties

The magnetic properties of the Mn²⁺ ion are dictated by its d⁵ electronic configuration, which results in a high-spin state (S = 5/2) in most coordination environments. This large magnetic moment is the primary source of its effectiveness in magnetic resonance applications.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy directly probes the environment of the paramagnetic Mn²⁺ ion. The EPR spectrum is described by a spin Hamiltonian that includes several key terms: the electron Zeeman interaction, the zero-field splitting (ZFS), and the hyperfine coupling to the ⁵⁵Mn nucleus (I = 5/2, 100% natural abundance).[2][3]

-

g-value: This dimensionless factor is analogous to the chemical shift in NMR and reflects the local electronic environment of the Mn²⁺ ion. For Mn²⁺, g-values are typically very close to the free electron value of ~2.0023.[2][4] A positive shift from this value can indicate more covalent bonding between the Mn(II) ion and its ligands.

-

Zero-Field Splitting (ZFS): In environments with less than cubic symmetry, the degeneracy of the spin states is lifted even in the absence of an external magnetic field. This is described by the axial (D) and rhombic (E) ZFS parameters. These parameters are highly sensitive to the coordination geometry and symmetry of the Mn²⁺ complex.

-

Hyperfine Coupling (HFC): The interaction between the electron spin and the ⁵⁵Mn nuclear spin (I = 5/2) splits the EPR signal into a characteristic sextet. The magnitude of the hyperfine coupling constant (A) provides information about the covalency of the metal-ligand bonds.

Nuclear Magnetic Resonance (NMR) Relaxometry

In NMR, particularly of water protons, Mn²⁺ ions act as powerful relaxation agents. They drastically shorten the longitudinal (T₁) and transverse (T₂) relaxation times of nearby water protons through dipole-dipole interactions. This property is the basis for its use as an MRI contrast agent.

-

Relaxivity (r₁, r₂): The efficiency of a paramagnetic contrast agent is quantified by its relaxivity, defined as the increase in the relaxation rate (R₁ = 1/T₁ or R₂ = 1/T₂) of the solvent protons per millimolar concentration of the agent. High longitudinal relaxivity (r₁) is desirable for T₁-weighted (positive) contrast agents, which produce bright signals in images. The r₂/r₁ ratio is also a critical parameter, with ratios close to 1 being ideal for T₁ agents.

Quantitative Data Presentation

The following tables summarize key magnetic resonance parameters for various manganese ions and their complexes as reported in the literature.

Table 1: Electron Paramagnetic Resonance (EPR) Parameters for Selected Mn(II) Species

| Complex/System | g-value | Zero-Field Splitting (D) | Hyperfine Coupling (A) | Coordination Environment/Notes |

| Mn(II) Hexaaqua Ion | ~2.001 | - | ~93 G (253 MHz) | Octahedral, in solution. |

| Mn(II) in Cs[Mg(H₂O)₆]AsO₄ | Isotropic | Cubic splitting a = 20.1 MHz | -90.1 G | Tetrahedral site symmetry. |

| Mn(II)-MntC Protein | ~2.001 | D = 810 MHz, E/D = 0.15 | a_iso = -260 MHz | His₂AspGlu coordination sphere. |

| Mn(II)-PsaA Protein | ~2.001 | D = 550 MHz, E/D = 0.22 | a_iso = -265 MHz | His₂AspGlu coordination sphere. |

| MnCl₂(OPPh₃)₂ | ~2.00 | 0.165 cm⁻¹ | - | Distorted tetrahedral. |

| MnBr₂(OPPh₃)₂ | ~2.00 | 0.443 cm⁻¹ | - | Distorted tetrahedral. |

| MnI₂(OPPh₃)₂ | ~2.00 | 0.906 cm⁻¹ | - | Distorted tetrahedral. |

| Mn(II) Complex | 2.015 | - | - | Octahedral site symmetry. |

Table 2: Longitudinal (r₁) and Transverse (r₂) Relaxivity of Selected Mn(II)-Based Agents

| Agent | Magnetic Field | Temperature | r₁ (mM⁻¹s⁻¹) | r₂ (mM⁻¹s⁻¹) | r₂/r₁ Ratio | Notes |

| MnCl₂ (Free Mn²⁺) | 1.4 T | 37 °C | 5.1 | - | - | Aqueous solution at pH 3. |

| Mn-DPDP (Teslascan®) | 20 MHz (0.47 T) | 40 °C | 2.8 | 3.7 | 1.32 | Former clinically approved agent. |

| [Mn(II)(L')]₂ x 2H₂O | 1.5 T | 37 °C | 4.9 | 34.5 | 7.04 | L' = 1.4-dioxa-8-azaspiro[4.5]decane-8-carbodithioate. |

| Mn-protoporphyrin | 3.0 T | - | 3.7 ± 1.1 | 5.2 ± 1.1 | 1.41 | As part of a nanostructure. |

| MnO Nanocolloids (ManOC) | 3.0 T | - | 4.1 ± 0.9 | 18.9 ± 1.1 | 4.61 | Nanoparticulate agent. |

| Mn-Oleate Nanocolloids (ManOL) | 3.0 T | - | 20.4 ± 1.1 | 65.6 ± 0.9 | 3.22 | Nanoparticulate agent. |

| [MnII(CyHBET)]²⁻ | 1.4 T | 37 °C | 3.3 | - | - | Redox-responsive agent. |

| MnL1 (EDTA-based) | 20 MHz (0.47 T) | 37 °C | 40.5 ± 0.6 | - | - | In presence of serum albumin. |

| Pyclen-based Complex | 1.41 T | 37 °C | 1.7 - 3.4 | - | - | Range for different pyclen derivatives. |

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate characterization of manganese ions' magnetic resonance properties.

Protocol for EPR Spectroscopy of Mn(II) Complexes

This protocol outlines a general procedure for acquiring and analyzing continuous-wave (CW) EPR spectra of Mn(II) samples.

-

Sample Preparation:

-

For solutions, dissolve the Mn(II) complex in a suitable solvent (e.g., deionized water, buffer) to a final concentration typically in the micromolar to low millimolar range.

-

To minimize dipolar broadening and observe well-resolved hyperfine structure, use frozen solutions. Transfer the liquid sample into a quartz EPR tube and flash-freeze in liquid nitrogen.

-

For powder samples, load a small amount of the finely ground solid into the EPR tube.

-

-

Spectrometer Setup and Data Acquisition:

-

Insert the sample into the EPR spectrometer cavity, which is housed within a cryostat for low-temperature measurements (e.g., 30 K).

-

Set the spectrometer frequency (e.g., X-band at ~9.5 GHz or high-field W-band at ~94 GHz).

-

Set the microwave power to a non-saturating level, determined by a power saturation study.

-

Set the magnetic field modulation amplitude and frequency (e.g., 0.5 mT at 50 kHz).

-

Sweep the magnetic field over a range appropriate for Mn(II) (e.g., several thousand Gauss centered around g=2).

-

Record the first-derivative absorption spectrum.

-

-

Data Analysis:

-

Simulate the experimental spectrum using software that diagonalizes the spin Hamiltonian matrix.

-

The spin Hamiltonian includes terms for the electron Zeeman effect, ZFS (D and E), and hyperfine coupling (A).

-

Vary the simulation parameters (g, D, E, A, and linewidths) to achieve the best fit between the experimental and simulated spectra. The central six-line pattern arises from the mₛ = ±1/2 transitions.

-

Protocol for NMR Relaxivity (r₁, r₂) Measurement

This protocol describes the determination of the longitudinal (r₁) and transverse (r₂) relaxivity of a Mn(II)-based agent.

-

Sample Preparation:

-

Prepare a series of at least five samples of the manganese complex in the desired solvent (e.g., saline, buffer at physiological pH 7.4) with varying concentrations (e.g., 0.1 to 1.0 mM).

-

Prepare a blank sample containing only the solvent.

-

Equilibrate all samples to the desired temperature (e.g., 37 °C) in a water bath or the NMR probe.

-

-

NMR Data Acquisition:

-

Place the sample in the NMR spectrometer or MRI scanner (e.g., 1.4 T or 1.5 T).

-

For T₁ Measurement: Use an inversion recovery pulse sequence (e.g., IR TSE). Acquire data over a range of inversion times (TI) to accurately map the recovery of longitudinal magnetization.

-

For T₂ Measurement: Use a multi-echo spin-echo pulse sequence (e.g., ME-SE). Acquire data over a range of echo times (TE) to accurately map the decay of transverse magnetization.

-

Measure T₁ and T₂ for the blank solvent sample as well.

-

-

Data Analysis and Relaxivity Calculation:

-

For each sample, fit the signal intensity vs. TI data to an exponential recovery function to determine T₁.

-

For each sample, fit the signal intensity vs. TE data to an exponential decay function to determine T₂.

-

Calculate the relaxation rates R₁ = 1/T₁ and R₂ = 1/T₂ for each concentration, including the blank (R₁,₀ and R₂,₀).

-

Plot the change in relaxation rate (R₁ - R₁,₀ or R₂ - R₂,₀) on the y-axis against the concentration of the manganese complex (in mM) on the x-axis.

-

Perform a linear regression on the plotted data. The slope of the line is the relaxivity, r₁ or r₂, in units of mM⁻¹s⁻¹.

-

Visualizations: Workflows and Pathways

Diagrams created using the DOT language provide clear visual representations of key processes.

Caption: Workflow for Mn(II) characterization by EPR spectroscopy.

Caption: Workflow for determining r₁ and r₂ relaxivity via NMR.

References

- 1. Manganese-based MRI contrast agents: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High‒Field EPR Spectroscopic Characterization of Mn(II) Bound to the Bacterial Solute- Binding Proteins MntC and PsaA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Parallel-mode EPR spectra of the hexaaqua manganese(II) Ion in tetrahedral symmetry [comptes-rendus.academie-sciences.fr]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

A Technical Guide to the Preliminary Investigation of Manganese Chloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese (Mn), an essential trace element, is crucial for various physiological processes. However, exposure to high concentrations of manganese, often in the form of manganese chloride (MnCl₂), can lead to cellular toxicity, particularly neurotoxicity.[1] This technical guide provides an in-depth overview of the preliminary investigation of this compound in cell culture, summarizing its effects on cellular viability, the signaling pathways it modulates, and detailed protocols for key experimental assays. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the cellular impacts of manganese.

Effects of this compound on Cell Viability and Function

This compound exhibits a dose-dependent and cell-type-specific effect on cell viability and function.[2][3] Its cytotoxic effects are often attributed to the induction of oxidative stress, mitochondrial dysfunction, and apoptosis.[4][5]

Cytotoxicity

Exposure to this compound leads to a reduction in cell proliferation and viability across various cell lines. For instance, in the T98G human glioblastoma cell line, treatment with 800µM of MnCl₂ for 48 hours resulted in a decrease in cell viability to 58.8% of the control. Similarly, studies on human lung cell lines 16HBE and A549 have reported IC₅₀ values of 1.91 mmol/L and 1.98 mmol/L, respectively. In contrast, lower concentrations of MnCl₂ (e.g., 5 µM) have been shown to promote proliferation in MDA-MB231 breast cancer cells.

Oxidative Stress

A primary mechanism of manganese-induced cytotoxicity is the generation of reactive oxygen species (ROS). Treatment of T98G cells with MnCl₂ resulted in a dose-dependent increase in ROS and a corresponding decrease in the intracellular antioxidant glutathione (GSH). This oxidative stress can lead to damage of cellular components, including lipids, proteins, and DNA.

Mitochondrial Dysfunction

Mitochondria are a key target of manganese toxicity. Exposure to MnCl₂ has been shown to inhibit the activity of mitochondrial respiratory chain complexes, decrease the mitochondrial membrane potential, and induce the opening of the mitochondrial permeability transition pore. This mitochondrial dysfunction impairs cellular energy metabolism and can trigger apoptotic pathways.

Apoptosis

This compound is a known inducer of apoptosis, or programmed cell death, in various cell types. In neuronal SK-N-MC cells, MnCl₂ treatment led to apoptosis characterized by endoplasmic reticulum (ER) stress and mitochondrial dysfunction. The apoptotic process is often caspase-dependent, with studies showing activation of caspase-3 and caspase-1 following MnCl₂ exposure. For example, in human B cells, MnCl₂ induced a time- and dose-dependent apoptosis that was suppressed by a pan-caspase inhibitor.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound from various cell culture studies.

Table 1: Cytotoxicity of this compound in Different Cell Lines

| Cell Line | Concentration | Exposure Time | Effect | Reference |

| T98G (human glioblastoma) | 100, 200, 400, 800µM | 48 hours | Cell viability decreased to 58.8% at 800µM | |

| 16HBE (human lung) | IC₅₀ = 1.91 mmol/L | Not specified | 50% inhibition of cell survival | |

| A549 (human lung) | IC₅₀ = 1.98 mmol/L | Not specified | 50% inhibition of cell survival | |

| MDA-MB231 (breast cancer) | 5 µM | 96 hours | Increased cell proliferation | |

| MDA-MB231 (breast cancer) | >100 µM | Not specified | Impaired cell viability and proliferation | |

| SK-N-MC (neuroblastoma) | 200 µM | Not specified | Cell viability of 82.26% | |

| SK-N-MC (neuroblastoma) | 1000 µM | Not specified | Cell viability of 51.91% |

Table 2: Apoptotic Effects of this compound

| Cell Line | Concentration | Exposure Time | Key Findings | Reference |

| T98G (human glioblastoma) | 100-800µM | 24 hours | Increased caspase-3 activity, chromatin condensation | |

| 16HBE (human lung) | 1.00 mmol/L | Not specified | Apoptosis rate of 12.3 ± 1.9% | |

| A549 (human lung) | 1.00 mmol/L | Not specified | Apoptosis rate of 6.0 ± 0.4% | |

| Human B cells | Dose-dependent | Time-dependent | Activation of caspase-1 and caspase-3 | |

| PC12 and SHSY5Y (neuronal) | Not specified | Time-dependent | Enhanced apoptosis with HAT inhibitor, reduced with HDAC inhibitor |

Signaling Pathways Modulated by this compound

This compound influences several key signaling pathways involved in cell survival, inflammation, and stress responses.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis. This compound has been shown to activate MAPK signaling in various cell types. In rat microglia, MnCl₂ induced the rapid activation of extracellular signal-regulated kinase (ERK) and p38-MAPK, which was linked to the release of hydrogen peroxide.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Studies have shown that manganese can activate the mTOR signaling pathway, leading to neuronal apoptosis. Inhibition of mTOR with rapamycin was found to reduce Mn-induced apoptosis.

NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multi-protein complex that plays a key role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines like IL-1β. Manganese has been identified as an activator of the NLRP3 inflammasome in microglial cells. This activation is often linked to mitochondrial dysfunction and can contribute to neuroinflammation.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols that should be optimized for specific cell lines and experimental conditions.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Include wells with media only for background control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/ml) to each well.

-

Incubation with MTT: Incubate the plate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well.

-

Overnight Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm should be used.

Apoptosis Detection: Annexin V/Propidium Iodide Staining by Flow Cytometry

This assay distinguishes between viable, apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound for the specified duration.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the cells by flow cytometry within one hour.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways (e.g., by detecting phosphorylated forms of proteins).

Protocol:

-

Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Separate the proteins by size by running the samples on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-ERK, total ERK) overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again several times with TBST.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with another antibody (e.g., for a loading control like β-actin or for the total form of a phosphorylated protein).

Conclusion

The preliminary investigation of this compound in cell culture reveals its significant impact on fundamental cellular processes. Its dose-dependent cytotoxicity is mediated through the induction of oxidative stress, mitochondrial dysfunction, and apoptosis. Key signaling pathways, including the MAPK, mTOR, and NLRP3 inflammasome pathways, are crucial in mediating the cellular response to manganese exposure. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore the mechanisms of manganese toxicity and to evaluate potential therapeutic interventions. A thorough understanding of these cellular and molecular events is essential for assessing the risks associated with manganese exposure and for the development of strategies to mitigate its adverse effects.

References

- 1. Manganese Neurotoxicity and the Role of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity of manganese for mammalian cells in vitro--comparisons with lead, mercury and cadmium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Induction of oxidative stress and inflammatory cytokines by this compound in cultured T98G cells, human brain glioblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro effect of this compound exposure on energy metabolism and oxidative damage of mitochondria isolated from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Manganese-Enhanced MRI (MEMRI) in Neuronal Tract Tracing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Manganese-Enhanced Magnetic Resonance Imaging (MEMRI) as a powerful tool for in vivo neuronal tract tracing. MEMRI leverages the properties of the manganese ion (Mn2+) as a paramagnetic contrast agent and a calcium analog to map neuronal connections non-invasively.

Introduction to MEMRI for Neuronal Tract Tracing

Manganese-enhanced MRI (MEMRI) is a versatile imaging technique with three primary applications in neuroscience: enhancing anatomical detail, assessing neuronal activity, and tracing neuronal connections.[1] For neuronal tract tracing, MEMRI relies on the uptake of manganese ions (Mn2+) by neurons, their subsequent transport along axons, and potential transfer across synapses to connected neurons.[1][2]

The fundamental principles underlying MEMRI for tract tracing are:

-

Calcium Analog: Mn2+ enters excitable cells, such as neurons, through voltage-gated calcium channels (VGCCs).[1][3]

-

Paramagnetic Properties: As a paramagnetic ion, Mn2+ shortens the T1 relaxation time of water protons in its vicinity, leading to a hyperintense (bright) signal on T1-weighted MRI scans.

-

Axonal Transport: Once inside the neuron, Mn2+ is transported along axons via microtubule-dependent mechanisms. This allows for the visualization of neuronal pathways originating from the site of Mn2+ administration.

-

Trans-synaptic Transport: Evidence suggests that Mn2+ can be released at the presynaptic terminal and taken up by postsynaptic neurons, enabling the tracing of polysynaptic circuits. However, this process is dependent on neuronal activity.

Key Advantages and Considerations

Advantages:

-

In Vivo Imaging: Allows for the longitudinal study of neuronal connectivity in the same animal over time.

-

High Resolution: Provides detailed anatomical maps of neuronal pathways.

-

Functional Information: Signal enhancement can be modulated by neuronal activity, offering insights into functional circuits.

Considerations:

-

Toxicity: High concentrations of manganese can be neurotoxic. It is crucial to use the lowest effective dose.

-

Blood-Brain Barrier (BBB): The BBB is largely impermeable to Mn2+. Therefore, local administration (e.g., direct injection, intranasal) is typically required for tract tracing studies.

-

Quantitative Analysis: While T1-weighted images provide excellent qualitative contrast, quantitative T1 mapping is recommended for more precise measurements of Mn2+ concentration and transport rates.

Experimental Protocols

This section provides detailed methodologies for performing MEMRI neuronal tract tracing experiments, primarily in rodent models.

Animal Preparation

-

Animal Models: Common models include mice (e.g., C57BL/6) and rats (e.g., Sprague-Dawley).

-

Anesthesia: For both the injection and imaging procedures, animals are anesthetized. Isoflurane (1-2% for maintenance) is a common choice.

-

Physiological Monitoring: It is essential to monitor and maintain the animal's body temperature, heart rate, and respiration throughout the experiment.

Manganese Administration

The choice of administration route depends on the neuronal pathway of interest.

-

Direct Intracerebral Injection: Used to trace projections from specific brain nuclei.

-

Procedure: Animals are placed in a stereotaxic frame. A small burr hole is drilled in the skull over the target region. A Hamilton syringe with a fine needle is used to infuse the MnCl2 solution.

-

Parameters: The volume, concentration, and infusion rate of the MnCl2 solution are critical and should be optimized for each study. (See Table 1 for examples).

-

-

Intravitreal Injection: For tracing the visual pathway.

-

Procedure: A small volume of MnCl2 solution is injected into the vitreous humor of the eye.

-

-

Intranasal Administration: For tracing the olfactory pathway.

-

Procedure: A small volume of MnCl2 solution is applied to the nasal epithelium.

-

Table 1: Examples of Manganese Administration Parameters for Neuronal Tract Tracing

| Target Pathway | Animal Model | Injection Site (Stereotaxic Coordinates) | MnCl₂ Concentration | Volume | Infusion Rate | Reference |

| Cortico-striatal | Mouse | Striatum | Low concentrations | - | - | |

| Amygdaloid Projections | Mouse | Amygdala | Low concentrations | - | - | |

| Somatosensory Cortex | Rat | Somatosensory Cortex | - | - | - | |

| Visual Pathway | Rat | Eye (Vitreous) | - | - | - | |

| Olfactory Pathway | Mouse | Nasal Epithelium | - | - | - | |

| Thalamic Projections | Rat | Thalamus | 500 mM | - | - |

Note: Specific stereotaxic coordinates, volumes, and infusion rates should be determined based on the specific brain region, animal model, and a thorough literature review.

MRI Acquisition

-

MRI System: High-field MRI scanners (e.g., 7T, 11.7T) are recommended to achieve high signal-to-noise ratio and spatial resolution.

-

Imaging Sequence: T1-weighted sequences are essential to visualize the contrast enhancement from Mn2+. A 3D T1-weighted spin-echo or gradient-echo sequence is commonly used. For quantitative analysis, a fast T1 mapping sequence is recommended.

-

Timing of Imaging: Imaging is typically performed at multiple time points after Mn2+ administration to track its transport along the neuronal pathway. A baseline scan before injection is crucial for comparison. Subsequent scans can be performed at intervals such as 2, 6, 12, 24, and 48 hours post-injection. The exact timing will depend on the length of the pathway and the expected transport rate.

Table 2: Representative MRI Acquisition Parameters

| Parameter | Value | Reference |

| Field Strength | 11.7 T | |

| Sequence | 3D T1-weighted gradient echo / Fast T1 mapping | |

| Resolution | Isotropic (e.g., 200 µm) | |

| Acquisition Time | ~2 hours for high-resolution 3D T1 map |

Note: These are example parameters and should be optimized based on the specific scanner, coil, and experimental goals.

Data Analysis

-

Image Registration: All scans from an individual animal, including the baseline, should be registered to a common space to allow for accurate comparison.

-

Region of Interest (ROI) Analysis: ROIs are drawn on the anatomical images to delineate specific brain structures along the expected neuronal pathway.

-

Signal Enhancement Calculation: The signal intensity within each ROI is measured at each time point. The change in signal intensity relative to the baseline scan is then calculated.

-

T1 Mapping: If a T1 mapping sequence is used, the T1 relaxation times are calculated for each voxel. The change in R1 (1/T1) is directly proportional to the concentration of Mn2+.

-

Statistical Analysis: Statistical tests are used to determine the significance of signal enhancement in different brain regions over time.

Visualizations

Mechanism of Manganese Uptake and Transport

Caption: Cellular mechanism of Mn²⁺ uptake and transport in a neuron.

Experimental Workflow

Caption: Experimental workflow for MEMRI-based neuronal tract tracing.

Conclusion

MEMRI is a valuable technique for the in vivo visualization of neuronal pathways. By carefully selecting the administration route, manganese dose, and imaging parameters, researchers can obtain high-resolution anatomical maps of neuronal connections and gain insights into the functional organization of the brain. These application notes provide a foundation for designing and implementing successful MEMRI tract-tracing studies. For novel applications, optimization of the protocol is highly recommended.

References

- 1. Manganese-Enhanced Magnetic Resonance Imaging (MEMRI) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo trans-synaptic tract tracing from the murine striatum and amygdala utilizing manganese enhanced MRI (MEMRI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Manganese-Enhanced Magnetic Resonance Imaging: Application in Central Nervous System Diseases [frontiersin.org]

Application Notes and Protocols for Manganese Chloride-Induced Animal Models of Parkinson's Disease

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing manganese chloride (MnCl₂) for the induction of Parkinson's disease (PD)-like pathology in animal models. This approach offers a valuable tool for investigating disease mechanisms, screening potential therapeutic agents, and understanding the neurotoxic effects of manganese.

Introduction

Exposure to high levels of manganese is known to cause a neurological disorder known as manganism, which shares several clinical and pathological features with idiopathic Parkinson's disease. This has led to the development of animal models based on manganese neurotoxicity to study parkinsonian motor and non-motor deficits. This compound, a soluble salt of manganese, is commonly used to induce these models due to its ability to cross the blood-brain barrier and accumulate in the basal ganglia, a key brain region affected in PD.

The neurotoxic effects of manganese are multifaceted, involving oxidative stress, mitochondrial dysfunction, neuroinflammation, and apoptosis, ultimately leading to the degeneration of dopaminergic neurons. These models are instrumental in exploring the complex signaling pathways implicated in neurodegeneration and for the preclinical evaluation of novel neuroprotective and restorative therapies.

Signaling Pathways in Manganese-Induced Neurotoxicity

Manganese exposure triggers a cascade of intracellular signaling events that contribute to neuronal damage. Key pathways implicated include the mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)/Akt, and nuclear factor-kappa B (NF-κB) signaling pathways. These pathways are central to cellular processes such as inflammation, apoptosis, and oxidative stress response.

Application of Manganese Chloride as a Catalyst in Cross-Coupling Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese, a highly abundant, low-cost, and less toxic first-row transition metal, has emerged as a sustainable alternative to precious metal catalysts like palladium in cross-coupling reactions. Manganese chloride (MnCl₂) is a particularly attractive catalyst due to its ready availability and versatility. This document provides a comprehensive overview of the application of this compound in various cross-coupling reactions, including detailed protocols and mechanistic insights. While early reports on manganese catalysis should be viewed with caution due to the potential influence of trace metal impurities, significant progress has been made in establishing genuine manganese-catalyzed transformations.[1][2][3]

I. Manganese-Catalyzed Cross-Coupling with Grignard Reagents (Kumada-Type Coupling)

This compound is effective in catalyzing the cross-coupling of Grignard reagents with organic halides. These reactions are particularly useful for the formation of C(sp²)–C(sp³) and C(sp²)–C(sp²) bonds.

Mechanistic Considerations

The mechanism of MnCl₂-catalyzed coupling with Grignard reagents is often proposed to proceed via a radical pathway, specifically a radical nucleophilic substitution (Sʀɴ1) mechanism.[1][4] Radical clock experiments have provided evidence for the presence of aryl radical intermediates. The role of MnCl₂ is likely to react with the Grignard reagent to form a more reactive organomanganese species, which can then act as a single-electron donor to the organic halide.

Quantitative Data Summary

| Entry | Aryl Halide | Grignard Reagent | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Chlorobenzonitrile | Cyclohexylmagnesium chloride | 20 | THF | RT | 0.5 | 95 | |

| 2 | 2-Chlorobenzonitrile | Cyclohexylmagnesium chloride | 20 | THF | RT | 0.5 | 92 | |

| 3 | p-Iodotoluene | p-Tolylmagnesium bromide | 10 | THF | 180 (MW) | 0.5 | 65 | |

| 4 | Bromobenzene | p-Tolylmagnesium bromide | 10 | THF | 180 (MW) | 0.5 | 58 | |

| 5 | (E)-1-Bromo-2-phenylethene | Phenylmagnesium bromide | 10 | THF | RT | 2 | 85 |

Experimental Protocol: Coupling of 4-Chlorobenzonitrile with Cyclohexylmagnesium Chloride

Materials:

-

4-Chlorobenzonitrile

-

Cyclohexylmagnesium chloride (2.0 M in THF)

-

Anhydrous Manganese (II) chloride (MnCl₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (Schlenk flask, syringe, etc.) under an inert atmosphere (Nitrogen or Argon)

Procedure:

-